molecular formula C19H14Cl2N2O2S B2630911 benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 919867-24-6

benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2630911
CAS No.: 919867-24-6
M. Wt: 405.29
InChI Key: ULBQXZRAUZVCTB-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a substituted imidazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Synthesis of 2,4-Dichlorobenzylthiol: This intermediate is prepared by reacting 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis.

    Imidazole Ring Formation: The imidazole ring is formed through a condensation reaction involving glyoxal, ammonia, and an appropriate amine.

    Coupling Reaction: The final step involves coupling the benzofuran moiety with the 2,4-dichlorobenzylthiol-substituted imidazole under basic conditions, often using a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzofuran and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran or imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may be investigated for its potential as an enzyme inhibitor or as a ligand for various biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities. Its structure suggests it could interact with multiple biological pathways, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The benzofuran and imidazole rings may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuranmethanol and benzofuran-2-carboxylic acid.

    Imidazole Derivatives: Compounds such as 2-mercaptoimidazole and 4,5-dihydro-1H-imidazole-2-thiol.

Uniqueness

Benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the combination of its benzofuran and imidazole moieties, along with the dichlorobenzylthio substitution. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c20-14-6-5-13(15(21)10-14)11-26-19-22-7-8-23(19)18(24)17-9-12-3-1-2-4-16(12)25-17/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBQXZRAUZVCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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